molecular formula C16H16O3 B14147229 Methyl I-oxo-2-naphthalenepentanoate CAS No. 13672-49-6

Methyl I-oxo-2-naphthalenepentanoate

Cat. No.: B14147229
CAS No.: 13672-49-6
M. Wt: 256.30 g/mol
InChI Key: AGBABMLTIAXQST-UHFFFAOYSA-N
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Description

Methyl I-oxo-2-naphthalenepentanoate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl I-oxo-2-naphthalenepentanoate can be achieved through several methods. One common approach involves the reaction of naphthalene derivatives with pentanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification and oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl I-oxo-2-naphthalenepentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Methyl I-oxo-2-naphthalenepentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl I-oxo-2-naphthalenepentanoate is unique due to its specific naphthalene ring system and the presence of multiple reactive sites. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

13672-49-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-naphthalen-2-yl-5-oxopentanoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)8-4-7-15(17)14-10-9-12-5-2-3-6-13(12)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3

InChI Key

AGBABMLTIAXQST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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